3-bromo-6-nitro-1H-indazole
CAS No.: 70315-68-3
Cat. No.: VC1977282
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70315-68-3 |
---|---|
Molecular Formula | C7H4BrN3O2 |
Molecular Weight | 242.03 g/mol |
IUPAC Name | 3-bromo-6-nitro-2H-indazole |
Standard InChI | InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) |
Standard InChI Key | JUKJZBGTZKOXPG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br |
Canonical SMILES | C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br |
Introduction
Chemical Identity and Physical Properties
3-Bromo-6-nitro-1H-indazole is a crystalline solid with a defined molecular structure incorporating bromine at the 3-position and a nitro group at the 6-position of the indazole framework. The compound possesses distinct physical and chemical properties that make it valuable for various applications in organic synthesis and medicinal chemistry.
Basic Identification Data
The compound is identified through several standard chemical identifiers as detailed in Table 1.
Table 1: Identification Parameters of 3-Bromo-6-nitro-1H-indazole
Parameter | Value |
---|---|
Molecular Formula | C₇H₄BrN₃O₂ |
CAS Number | 70315-68-3 |
IUPAC Name | 3-bromo-6-nitro-2H-indazole |
Molecular Weight | 242.03 g/mol |
InChI Key | JUKJZBGTZKOXPG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(NN=C2C=C1N+[O-])Br |
Physicochemical Properties
The compound exhibits specific physicochemical characteristics that determine its behavior in various chemical environments, as shown in Table 2.
Table 2: Physicochemical Properties of 3-Bromo-6-nitro-1H-indazole
Structural Characteristics
The molecular structure of 3-Bromo-6-nitro-1H-indazole consists of a bicyclic indazole core with specific substitution patterns that influence its electronic distribution and reactivity profile.
Molecular Structure
The compound features a fused-ring system comprising a pyrazole ring connected to a benzene ring, forming the indazole backbone. The presence of bromine at position 3 and a nitro group at position 6 creates a unique electronic environment that contributes to its chemical reactivity and potential biological activity.
Crystal Structure
X-ray crystallographic studies have revealed important structural details about 3-Bromo-6-nitro-1H-indazole in its solid state. The crystal structure analysis provides valuable insights into molecular packing and intermolecular interactions.
The asymmetric unit consists of two independent molecules that differ in the rotational orientations of the nitro and acetyl substituents. The torsion angles C6—C5—N3—O2 and C15—C14—N6—O5 are 7.1(2) and 18.8(2)° respectively, while the N2—N1—C8—C9 and N5—N4—C17—C18 torsion angles are -0.8(2) and -1.6(2)° .
In the crystal, head-to-head π-stacking between pairs of adjacent molecules forms dimers which are associated into stacks by C—Br⋯π(ring) interactions. The centroid-centroid distance for the five-membered rings is 3.6509(9) Å and for the six-membered rings is 3.7419(9) Å, with dihedral angles of 1.00(8) and 1.57(7)° respectively. These dimers are further connected by C—H⋯O hydrogen bonds, creating a complex three-dimensional network .
Synthesis Methodologies
Several synthetic routes have been developed to prepare 3-Bromo-6-nitro-1H-indazole, reflecting its importance in chemical research and applications.
Acetylation of 6-nitro-1H-indazole
One established method involves the acetylation of 6-nitro-1H-indazole using acetic anhydride in the presence of a catalytic amount of acetic acid:
Procedure: A mixture of 3-bromo-6-nitro-1H-indazole (0.6 g, 3.68 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) is heated under reflux for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under vacuum. The residue obtained is recrystallized from ethanol solution to afford the title compound as colorless crystals with a yield of 62% and a melting point of 429-431 K .
Bromination of 5-nitro-1H-indazole
An alternative synthetic approach involves the bromination of 5-nitro-1H-indazole using bromine in DMF:
Procedure: Under nitrogen protection, 5-nitro-1H-indazole is placed in a three-necked reaction flask. DMF is added while stirring, and the temperature is lowered to -4°C to -5°C. Bromine is slowly added dropwise at this temperature, and the mixture is incubated for 1-1.5 hours. The temperature is then slowly raised to 35-40°C, and the mixture is incubated for 10-12 hours. The progress of the reaction is monitored by HPLC until the residual content of 5-nitro-1H-indazole is less than 0.16%. The reaction mixture is then processed through a series of filtration, washing, and recrystallization steps to obtain the final product with a yield of approximately 95% .
Applications in Medicinal Chemistry
Indazole derivatives, including 3-Bromo-6-nitro-1H-indazole, have garnered significant interest in pharmaceutical research due to their diverse biological activities.
Comparative Analysis with Related Compounds
The chemical landscape includes several structurally related indazole derivatives with varying substitution patterns, providing context for understanding the specific characteristics of 3-bromo-6-nitro-1H-indazole.
Structural Analogs
Several structural analogs of 3-bromo-6-nitro-1H-indazole have been reported in the literature, including:
These analogs differ in the position of the bromine and nitro substituents or contain additional functional groups, resulting in distinct chemical and biological properties. The specific positioning of substituents on the indazole core significantly influences the compound's electronic distribution, reactivity patterns, and potential interactions with biological targets.
Research Applications and Future Directions
The unique structural features and reactivity of 3-bromo-6-nitro-1H-indazole position it as a valuable building block in organic synthesis and a potential scaffold for developing novel therapeutic agents.
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